molecular formula C16H13BrFN3O2 B12011106 3-Bromo-N-(2-(2-(3-fluorobenzylidene)hydrazino)-2-oxoethyl)benzamide CAS No. 769143-10-4

3-Bromo-N-(2-(2-(3-fluorobenzylidene)hydrazino)-2-oxoethyl)benzamide

Cat. No.: B12011106
CAS No.: 769143-10-4
M. Wt: 378.20 g/mol
InChI Key: BQNZAGGWHDNYED-AWQFTUOYSA-N
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Description

3-Bromo-N-(2-(2-(3-fluorobenzylidene)hydrazino)-2-oxoethyl)benzamide is a complex organic compound that features a bromine atom, a fluorine atom, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(2-(2-(3-fluorobenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves a multi-step process:

    Formation of the hydrazone: The initial step involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Acylation: The hydrazone is then reacted with 3-bromobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(2-(2-(3-fluorobenzylidene)hydrazino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products

    Substitution: Products include azide or thiocyanate derivatives.

    Reduction: Alcohol derivatives are formed.

    Oxidation: Oxidized products with additional functional groups are obtained.

Scientific Research Applications

3-Bromo-N-(2-(2-(3-fluorobenzylidene)hydrazino)-2-oxoethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(2-(2-(3-fluorobenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application, such as inhibiting a particular enzyme in cancer cells or interacting with a receptor in inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide
  • 3-Bromo-4-fluoro-N-propylbenzamide

Uniqueness

3-Bromo-N-(2-(2-(3-fluorobenzylidene)hydrazino)-2-oxoethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazone linkage and the presence of both bromine and fluorine atoms make it particularly interesting for medicinal chemistry applications, as these features can enhance binding affinity and specificity for biological targets.

Properties

CAS No.

769143-10-4

Molecular Formula

C16H13BrFN3O2

Molecular Weight

378.20 g/mol

IUPAC Name

3-bromo-N-[2-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C16H13BrFN3O2/c17-13-5-2-4-12(8-13)16(23)19-10-15(22)21-20-9-11-3-1-6-14(18)7-11/h1-9H,10H2,(H,19,23)(H,21,22)/b20-9+

InChI Key

BQNZAGGWHDNYED-AWQFTUOYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)Br

Canonical SMILES

C1=CC(=CC(=C1)F)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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